molecular formula C14H14BrNO5S B11369266 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Cat. No.: B11369266
M. Wt: 388.24 g/mol
InChI Key: RQYHVJFLJBKSGV-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with a bromine atom and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by a series of reactions to introduce the thiolane and carboxamide groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the furan ring.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield various alcohols or amines.

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)FURAN-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The furan and thiolane rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-carboxamide: Lacks the thiolane ring, making it less complex.

    N-(11-Dioxo-1lambda6-thiolan-3-yl)furan-2-carboxamide: Does not have the bromine substitution on the furan ring.

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)FURAN-2-CARBOXAMIDE is unique due to the combination of the bromofuran and thiolane rings, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C14H14BrNO5S

Molecular Weight

388.24 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide

InChI

InChI=1S/C14H14BrNO5S/c15-13-4-3-11(21-13)8-16(10-5-7-22(18,19)9-10)14(17)12-2-1-6-20-12/h1-4,6,10H,5,7-9H2

InChI Key

RQYHVJFLJBKSGV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=CC=CO3

Origin of Product

United States

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